
2-(4-bromophenyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)phthalazin-1(2H)-one, also known as 4-bromo-phthalazin-1-one, is a synthetic compound belonging to the phthalazinone family of compounds. It is a white crystalline solid with a molecular weight of 352.26 g/mol. This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Fluorescent Organic Nanosheets for Detection of Heavy Metals
A study by Wakshe et al. (2021) discussed the use of a phthalazine derivative, specifically 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione, to create fluorescent organic nanosheets. These nanosheets are highly sensitive and selective for the detection of chromium (Cr6+) and manganese (Mn7+) ions in aqueous media. The method is based on fluorescence quenching and has been successfully applied for environmental water sample analysis (Wakshe et al., 2021).
Core Skeleton for Adenosine Receptor Antagonists
Poli et al. (2011) identified the 2-phenylphthalazin-1(2H)-one (PHTZ) ring system as a core skeleton for the design of human A3 adenosine receptor antagonists. This discovery was based on the structural similarity between the PHTZ skeleton and other scaffolds used in previous studies, leading to the development of novel, potent, and selective hA(3) AR antagonists (Poli et al., 2011).
Synthesis and Molecular Modeling in Alpha-receptor Antagonism
Khalil et al. (2013) worked on novel 4-(4-bromophenyl)phthalazine derivatives with potential as α-adrenoceptor antagonists. Their molecular modeling studies helped rationalize the biological results, showcasing the therapeutic potential in modulating α-receptors (Khalil et al., 2013).
Organic Nanoflakes as Potential Anticancer Agents
Wakshe et al. (2020) synthesized fluorescent organic nanoflakes from a simple phthalazine derivative (IDP). These nanoflakes displayed better anticancer activity than their parent molecules, paving the way for new approaches in cancer treatment (Wakshe et al., 2020).
Propriétés
IUPAC Name |
2-(4-bromophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-11-5-7-12(8-6-11)17-14(18)13-4-2-1-3-10(13)9-16-17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGHMUSVWHDVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

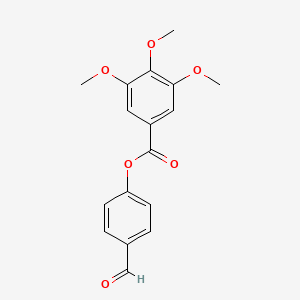
![2-{11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetic acid](/img/structure/B2780948.png)
![butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2780949.png)
![1,4-Dioxadispiro[4.1.4.3]tetradecan-12-one](/img/structure/B2780952.png)
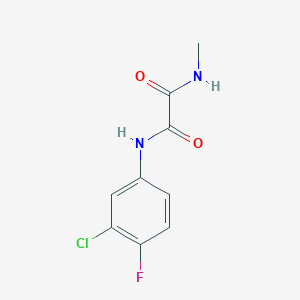
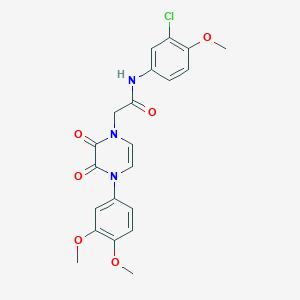


![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)
![2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2780960.png)
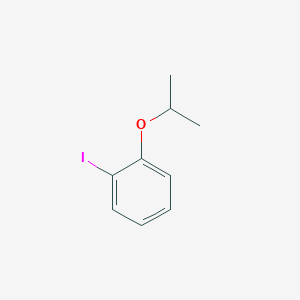
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2780962.png)
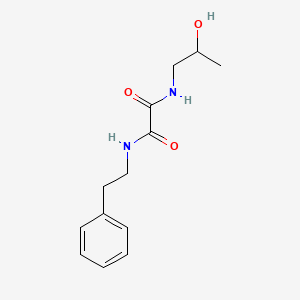
![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)